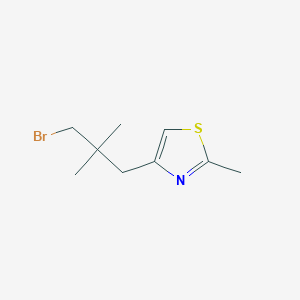
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound featuring a thiazole ring substituted with a bromoalkyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiazoles and reduced thiazole derivatives.
科学的研究の応用
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
類似化合物との比較
- 3-Bromo-2,2-dimethyl-1-propanol
- 4-(3-Bromo-2,2-dimethylpropyl)-2-methyltriazole
- 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
Comparison: 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings
特性
分子式 |
C9H14BrNS |
|---|---|
分子量 |
248.19 g/mol |
IUPAC名 |
4-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChIキー |
VDMHNLCNFZTVII-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
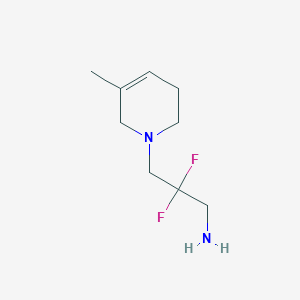
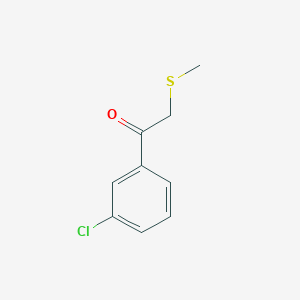
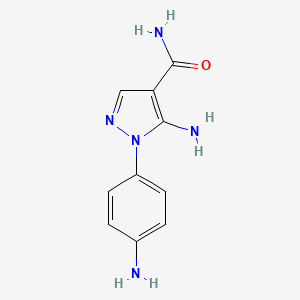
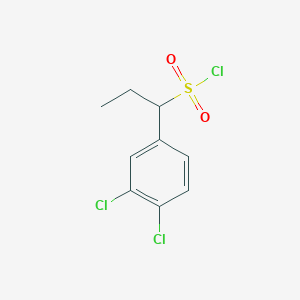
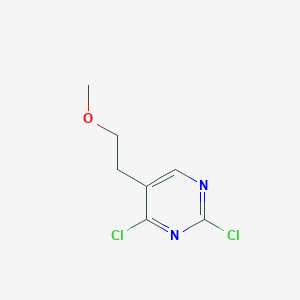

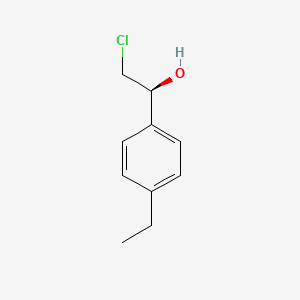

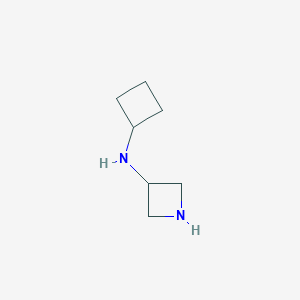
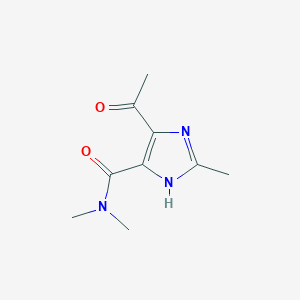
![9-Hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13181060.png)
